molecular formula C17H16N2O4S B481191 N-benzyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-methylacetamide CAS No. 452329-87-2

N-benzyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-methylacetamide

Cat. No.: B481191
CAS No.: 452329-87-2
M. Wt: 344.4g/mol
InChI Key: RSURSNNWQFJCJQ-UHFFFAOYSA-N
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Description

N-benzyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-methylacetamide is a synthetic compound featuring a benzisothiazole-1,1-dioxide core substituted with an acetamide group. The benzisothiazole ring is oxidized to a 1,1-dioxide (sultam) structure, which enhances its electronic and steric properties. The N-benzyl and N-methyl groups on the acetamide moiety introduce lipophilicity and influence binding interactions in biological systems.

Properties

IUPAC Name

N-benzyl-N-methyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-18(11-13-7-3-2-4-8-13)16(20)12-19-17(21)14-9-5-6-10-15(14)24(19,22)23/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSURSNNWQFJCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-methylacetamide typically involves the following steps:

    Formation of the Benzisothiazole Core: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.

    Acetamide Formation: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzisothiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, benzisothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. N-benzyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-methylacetamide may exhibit similar properties.

Medicine

Medicinal applications could include the development of new pharmaceuticals targeting specific biological pathways. The compound’s ability to interact with enzymes and receptors makes it a candidate for drug discovery.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-methylacetamide would depend on its specific interactions with molecular targets. Typically, benzisothiazole derivatives can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The primary structural variations among related compounds lie in the substituents on the acetamide nitrogen and modifications to the benzisothiazole core. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Benzisothiazole Derivatives
Compound Name Substituents on Acetamide/Propanamide Molecular Formula Molecular Weight (g/mol) Biological Activity (Key Findings) Reference
N-benzyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-methylacetamide N-benzyl, N-methyl C₁₈H₁₇N₂O₄S 357.40 Immunoproteasome β1i subunit inhibition (Ki in low micromolar range; superior binding stability)
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide N-(2-ethylphenyl) C₁₇H₁₆N₂O₄S 344.39 Structural analog; no explicit activity reported
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-isopropylphenyl)acetamide N-(2-isopropylphenyl) C₁₈H₁₈N₂O₄S 358.41 Higher lipophilicity due to isopropyl group; potential for enhanced membrane permeability
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide N-(4-hydroxyphenyl) C₁₅H₁₂N₂O₅S 332.33 Hydroxyl group introduces hydrogen-bonding capability; used in crystallographic studies
N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide N-(2,4-dimethoxyphenyl), propanamide C₁₉H₁₉N₃O₆S 417.44 Extended chain length (propanamide vs. acetamide) may alter target engagement
(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl dithiocarbamates (e.g., 115a-c) Dithiocarbamate derivatives Variable ~350–400 Antimycobacterial activity (MIC 0.78 μg/mL against Mtb H37Rv)

Biological Activity

N-benzyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-methylacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N2O5SC_{16}H_{14}N_{2}O_{5}S with a molecular weight of 382.36 g/mol. The compound features a benzisothiazole core which is known for its diverse biological properties.

Property Value
Molecular FormulaC16H14N2O5S
Molecular Weight382.36 g/mol
IUPAC NameThis compound
InChI KeyYBWRPRHJIDRNMY-UHFFFAOYSA-N

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. The presence of the benzisothiazole moiety allows for potential interactions with enzymes and receptors involved in critical biological pathways. The compound may exhibit both inhibitory and stimulatory effects on these targets, leading to various biological outcomes.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound possess significant antimicrobial properties. A study evaluating the antimicrobial efficacy of benzisothiazole derivatives found that they exhibited activity against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. For instance, related compounds have shown effectiveness in inhibiting cancer cell proliferation by targeting specific pathways such as the EGFR (epidermal growth factor receptor) signaling pathway. Molecular docking studies suggest that N-benzyl derivatives can effectively bind to the active sites of these receptors, potentially blocking their activity and leading to reduced tumor growth.

Anti-inflammatory Effects

Benzisothiazole derivatives are also being investigated for their anti-inflammatory properties. Compounds similar to this compound have been reported to inhibit COX enzymes (cyclooxygenase), which play a crucial role in the inflammatory process. This inhibition could lead to decreased production of pro-inflammatory mediators.

Case Study 1: Antimicrobial Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized several benzisothiazole derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups showed enhanced activity compared to those without such substitutions .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of related benzisothiazole compounds demonstrated significant cytotoxicity against human colon cancer cell lines (HT29). The study utilized the MTT assay to quantify cell viability and found that certain derivatives inhibited cell growth by inducing apoptosis .

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